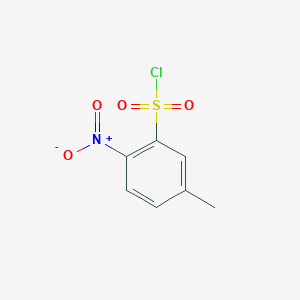

5-methyl-2-nitrobenzene-1-sulfonyl chloride

Vue d'ensemble

Description

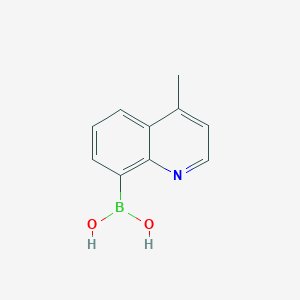

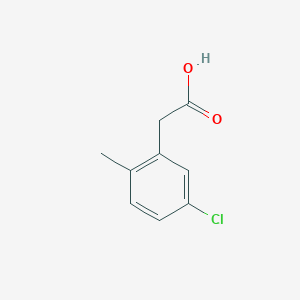

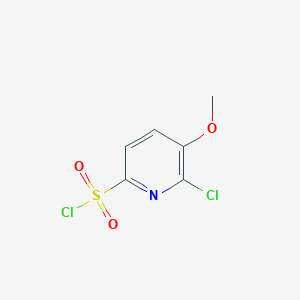

5-Methyl-2-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClNO4S . It has a molecular weight of 235.65 g/mol . The IUPAC name for this compound is 5-methyl-2-nitrobenzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClNO4S/c1-5-2-3-6 (9 (10)11)7 (4-5)14 (8,12)13/h2-4H,1H3 . The canonical SMILES structure is CC1=CC(=C(C=C1)N+[O-])S(=O)(=O)Cl .Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.65 g/mol . It has a computed XLogP3-AA value of 2.1, suggesting it is moderately lipophilic . It has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond . The topological polar surface area is 88.3 Ų .Mécanisme D'action

Target of Action

It’s known that sulfonyl chloride compounds often act as electrophiles in chemical reactions .

Mode of Action

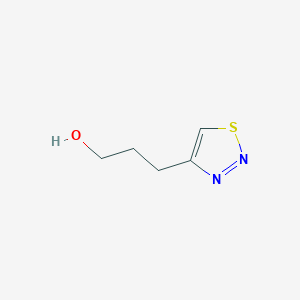

The mode of action of 5-methyl-2-nitrobenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Result of Action

As an electrophile, it can participate in reactions leading to the formation of substituted benzene rings .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the presence of water or humidity in the environment.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 5-methyl-2-nitrobenzene-1-sulfonyl chloride in organic synthesis has several advantages. It is relatively inexpensive and widely available, and it is a versatile reagent that can be used in a variety of reactions. Additionally, it is a relatively stable compound and does not require the use of hazardous solvents or reagents for its synthesis. However, this compound is a toxic compound and should be handled with care. Additionally, this compound is not suitable for use in biochemical or physiological studies due to its potential toxicity.

Orientations Futures

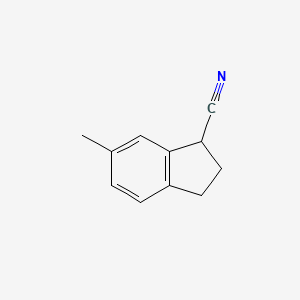

The use of 5-methyl-2-nitrobenzene-1-sulfonyl chloride in organic synthesis has been studied extensively, and its use is likely to continue to grow in the future. Additionally, this compound may be used in the development of new catalysts and catalytic processes. Additionally, this compound may be used in the synthesis of new pharmaceuticals, agrochemicals, and dyes. Finally, this compound may be used to develop new methods for the synthesis of heterocyclic compounds, such as quinolines, pyrroles, and indoles.

Applications De Recherche Scientifique

M-NBS is a useful reagent for organic synthesis and has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as quinolines, pyrroles, and indoles. It has also been used in the synthesis of polymers, dyes, pharmaceuticals, and agrochemicals. Additionally, 5-methyl-2-nitrobenzene-1-sulfonyl chloride has been used in the development of new catalysts and catalytic processes.

Analyse Biochimique

Biochemical Properties

It is known that benzene derivatives can undergo electrophilic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react with a nucleophile, leading to a substitution or addition product

Molecular Mechanism

As a benzene derivative, it could potentially undergo electrophilic aromatic substitution reactions, forming sigma-bonds with other molecules and generating positively charged intermediates . These intermediates could then interact with various biomolecules, potentially leading to changes in enzyme activity or gene expression .

Propriétés

IUPAC Name |

5-methyl-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-5-2-3-6(9(10)11)7(4-5)14(8,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYVMTZPQQYAJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

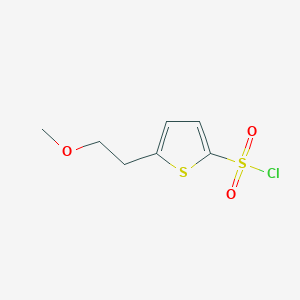

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)